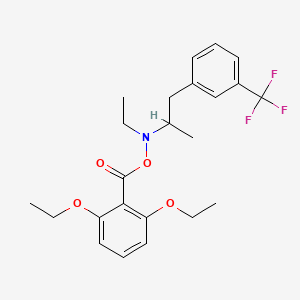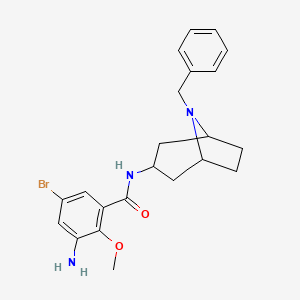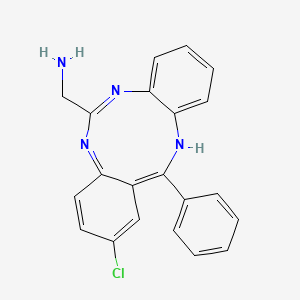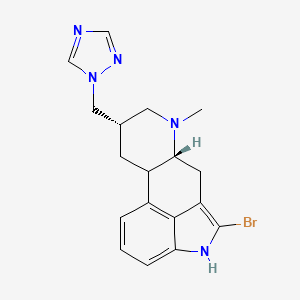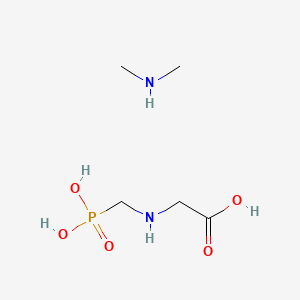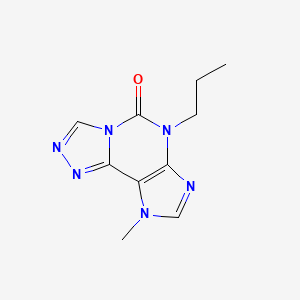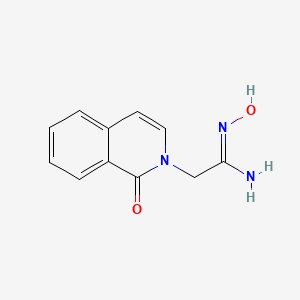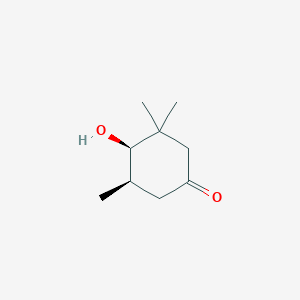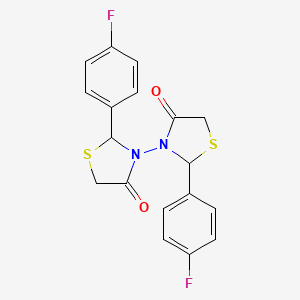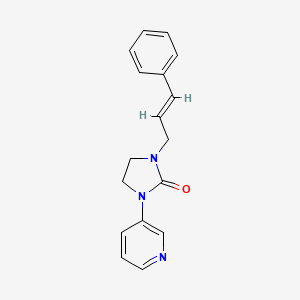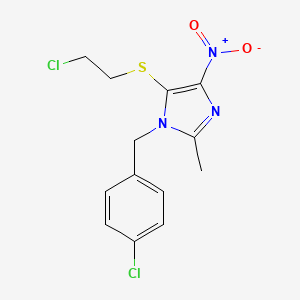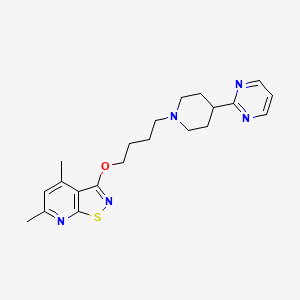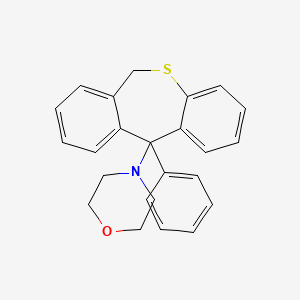
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin is a complex organic compound characterized by its unique molecular structure. It contains a morpholine ring, a phenyl group, and a dibenzo(b,e)thiepin core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin can be achieved through several routes. One common method involves the reaction of a dibenzo(b,e)thiepin derivative with morpholine and a phenylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of advanced materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin can be compared with other similar compounds, such as:
11-Amino-6,11-dihydro dibenzo(b,e)thiepine: This compound has a similar core structure but contains an amino group instead of a morpholino group.
11-Chloro-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin: This derivative features a chloro group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
84964-41-0 |
|---|---|
Molecular Formula |
C24H23NOS |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-(11-phenyl-6H-benzo[c][1]benzothiepin-11-yl)morpholine |
InChI |
InChI=1S/C24H23NOS/c1-2-9-20(10-3-1)24(25-14-16-26-17-15-25)21-11-5-4-8-19(21)18-27-23-13-7-6-12-22(23)24/h1-13H,14-18H2 |
InChI Key |
XFMLQNGZOMTBDI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2(C3=CC=CC=C3CSC4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
